molecular formula C25H29ClN4O B15105339 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B15105339
M. Wt: 437.0 g/mol
InChI Key: YFBDMQFKICYKQV-UHFFFAOYSA-N
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Description

The compound 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one features a piperazine core substituted with a (4-chlorophenyl)(phenyl)methyl group and a propan-1-one chain terminating in a 3,5-dimethylpyrazole moiety. This hybrid structure combines pharmacologically relevant motifs:

  • Piperazine: Known for enhancing solubility and modulating receptor binding in CNS-targeting drugs.
  • 3,5-Dimethylpyrazole: A heterocycle often associated with anti-inflammatory or analgesic activity .

Properties

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

InChI

InChI=1S/C25H29ClN4O/c1-18-23(19(2)28-27-18)12-13-24(31)29-14-16-30(17-15-29)25(20-6-4-3-5-7-20)21-8-10-22(26)11-9-21/h3-11,25H,12-17H2,1-2H3,(H,27,28)

InChI Key

YFBDMQFKICYKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Formation of the Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in studies investigating the interaction of piperazine and pyrazole derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues from the evidence:

Compound Name Piperazine Substituent Pyrazole/Propanone Substituent Key Structural Differences Biological/Physical Implications Reference
Target Compound 4-[(4-Chlorophenyl)(phenyl)methyl] 3,5-Dimethyl-1H-pyrazol-4-yl Balanced hydrophobicity from aryl groups Potential CNS activity or receptor binding N/A
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Compound 3) N/A (Pyrazoline core) 4-Chlorophenyl, 4-fluorophenyl Fluorine substitution enhances polarity May influence solubility or metabolic stability
1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone () 3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl 2,2-Diphenylethanone Nitro group (electron-withdrawing) vs. chloro Nitro group may reduce bioavailability but enhance electrophilic reactivity
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole () Biphenyl-4-yl 4-Methoxyphenyl Methoxy group (electron-donating) Could improve antioxidant or analgesic profiles
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound contrasts with the chloro and methoxy groups in others, impacting electronic distribution and reactivity.
  • Piperazine vs. Pyrazoline Cores : Piperazine-containing compounds (e.g., target and ) may exhibit improved solubility compared to pyrazoline derivatives () .

Pharmacological Potential

  • Analgesic Activity : Pyrazoline derivatives in demonstrated analgesic properties, suggesting the target compound’s pyrazole moiety could confer similar effects .
  • Anti-inflammatory Applications: 3,5-Dimethylpyrazole is a known scaffold in anti-inflammatory agents, though nitro groups () may introduce cytotoxicity risks .

Methodological Commonalities

  • Crystallography : Structures in and were resolved using SHELX , a program widely employed for small-molecule crystallography .
  • Computational Analysis: Tools like Multiwfn () could analyze electron density or electrostatic potentials to compare reactivity across analogues .

Biological Activity

The compound 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl}propan-1-one , commonly referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article compiles research findings on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

The molecular formula of the compound is C22H28ClN3OC_{22}H_{28}ClN_3O, with a molecular weight of approximately 375.93 g/mol. It features a piperazine ring, a chlorophenyl group, and a pyrazole moiety, which are known to contribute to various biological activities.

1. Antibacterial Activity

Several studies have explored the antibacterial potential of piperazine derivatives. For instance, compounds similar to the one have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainActivity (Zone of Inhibition)
1Staphylococcus aureus15 mm
2Escherichia coli12 mm
3Salmonella typhi18 mm

The compound demonstrated significant activity against Salmonella typhi, indicating its potential as an antibacterial agent .

2. Anticancer Activity

Research has indicated that piperazine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.

In vitro studies have shown that similar compounds can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 µM to 25 µM, suggesting moderate potency .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive5.0
UreaseNon-competitive3.5

These results suggest that the compound could be useful in treating conditions related to cholinergic dysfunction and infections requiring urease inhibition .

Case Studies

Case Study 1: Antibacterial Screening
A study conducted by researchers evaluated a series of piperazine derivatives for their antibacterial properties. The compound was tested against multiple bacterial strains using the agar disc-diffusion method. Results indicated that it exhibited strong activity against resistant strains, highlighting its potential application in treating antibiotic-resistant infections .

Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, the compound was tested against various cancer cell lines. It was found to induce apoptosis effectively and inhibit cell cycle progression at G2/M phase, showcasing its potential as a therapeutic agent in oncology .

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